molecular formula C10H10O2 B1297108 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde CAS No. 54365-75-2

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No. B1297108
CAS RN: 54365-75-2
M. Wt: 162.18 g/mol
InChI Key: TUWMUONNJDXMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04703052

Procedure details

To a magnetically stirred solution of 680 mg (4.14 mmole) 5-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran in 100 ml methylene dichloride was added 5.44 g manganese dioxide in one portion and the mixture stirred at room temperature overnight or until the reaction was complete as evidenced by thin-layer chromatography. The mixture was then filtered and the solvent evaporated to provide the title compound in quantitative yield. 1H-NMR(CDCl3)ppm(delta): 1.6 (d, 3H), 2.7-3.6 (m, 1H), 5.1 (m, 2H), 6.8 (d, 1H), 7.6 (m, 2H), 9.8 (s, 1H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]([CH3:11])[CH2:8][C:7]=2[CH:12]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]([CH3:11])[CH2:8][C:7]=2[CH:12]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
OCC=1C=CC2=C(CC(O2)C)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.44 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight or until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1C=CC2=C(CC(O2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.